
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide, also known as YRFN, is a tetrapeptide that has been the focus of extensive scientific research due to its potential applications in the fields of medicine and biotechnology. YRFN is a synthetic peptide that can be synthesized using various methods, and its mechanism of action has been extensively studied. In
Wissenschaftliche Forschungsanwendungen
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been studied extensively for its potential applications in the fields of medicine and biotechnology. It has been shown to have antimicrobial properties and has been used as a template for the development of new antibiotics. Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has also been studied for its potential use as a drug delivery system, as it can be functionalized to target specific cells or tissues. Additionally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been studied for its potential use in the development of new diagnostic tools.
Wirkmechanismus
The mechanism of action of Tyrosyl-arginyl-phenylalanyl-beta-alaninamide is not fully understood, but it is believed to interact with cellular membranes and disrupt their function. Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been shown to have antimicrobial properties, and it is believed that this is due to its ability to disrupt the membranes of bacteria. Additionally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been shown to have anti-inflammatory properties, and it is believed that this is due to its ability to interact with immune cells.
Biochemical and Physiological Effects
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial properties, and it has been used as a template for the development of new antibiotics. Additionally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has also been studied for its potential use as a drug delivery system, as it can be functionalized to target specific cells or tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has several advantages for lab experiments. It is a synthetic peptide, which means that it can be easily synthesized and modified. Additionally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been extensively studied, and there is a significant amount of literature on its properties and potential applications. However, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide also has limitations for lab experiments. It can be difficult to work with, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of Tyrosyl-arginyl-phenylalanyl-beta-alaninamide. One potential direction is the development of new antibiotics based on the structure of Tyrosyl-arginyl-phenylalanyl-beta-alaninamide. Additionally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide could be further studied for its potential use as a drug delivery system. Another potential direction is the study of Tyrosyl-arginyl-phenylalanyl-beta-alaninamide's mechanism of action, which could lead to the development of new therapeutic strategies for a variety of diseases. Finally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide could be further studied for its potential use in the development of new diagnostic tools.
Synthesemethoden
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide can be synthesized using various methods, including solid-phase peptide synthesis and liquid-phase peptide synthesis. Solid-phase peptide synthesis involves the use of a solid support, such as a resin, to which the first amino acid is attached. The remaining amino acids are then added one by one, and the peptide is cleaved from the solid support at the end of the synthesis. Liquid-phase peptide synthesis involves the use of a solution-phase reaction to synthesize the peptide. Both methods have been used successfully to synthesize Tyrosyl-arginyl-phenylalanyl-beta-alaninamide.
Eigenschaften
CAS-Nummer |
138228-38-3 |
|---|---|
Produktname |
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide |
Molekularformel |
C27H38N8O5 |
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[(3-amino-3-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C27H38N8O5/c28-20(15-18-8-10-19(36)11-9-18)24(38)34-21(7-4-13-33-27(30)31)26(40)35-22(16-17-5-2-1-3-6-17)25(39)32-14-12-23(29)37/h1-3,5-6,8-11,20-22,36H,4,7,12-16,28H2,(H2,29,37)(H,32,39)(H,34,38)(H,35,40)(H4,30,31,33)/t20-,21+,22-/m0/s1 |
InChI-Schlüssel |
OJIVGUBQABAVAH-BDTNDASRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCCC(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Sequenz |
YRFX |
Synonyme |
TAPA-beta Tyr-Arg-Phe-beta-Ala-NH2 tyrosyl-arginyl-phenylalanyl-beta-alaninamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



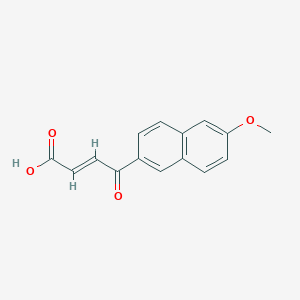
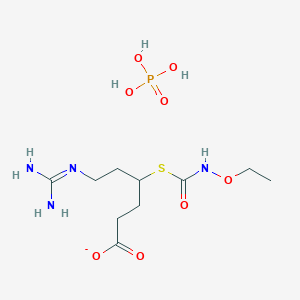
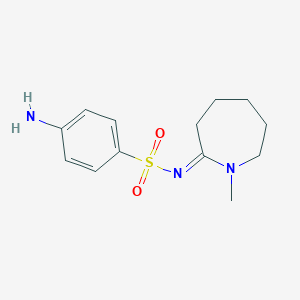
![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)
![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)
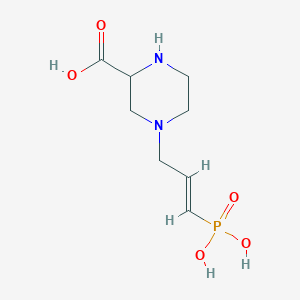
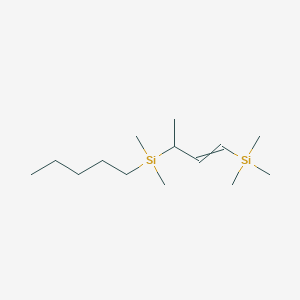
![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)

